molecular formula C10H14N4 B13233205 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B13233205
M. Wt: 190.25 g/mol
InChI Key: MATNTRLLMDHITP-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which can then be further functionalized to introduce the butyl group at the N1 position.

Industrial Production Methods: Industrial production methods for 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key difference lies in the optimization of reaction parameters to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be compared with other similar compounds in the pyrazolopyridine family, such as:

    1H-pyrazolo[3,4-b]pyridine: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.

    1H-pyrazolo[3,4-c]pyridine: Different ring fusion pattern, leading to variations in chemical reactivity and biological properties.

    1H-pyrazolo[4,3-b]pyridine: Another isomer with distinct chemical and biological characteristics

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-butylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C10H14N4/c1-2-3-4-14-10-8(6-13-14)5-9(11)7-12-10/h5-7H,2-4,11H2,1H3

InChI Key

MATNTRLLMDHITP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=C(C=C2C=N1)N

Origin of Product

United States

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